SV40 large T antigen NLS
Description
Historical Context of Nuclear Localization Signal Discovery and SV40 Large T Antigen NLS Identification
The concept that proteins require specific signals for nuclear entry emerged from pioneering experiments. Early work by John Gurdon demonstrated that purified nuclear proteins, when microinjected into the cytoplasm of frog oocytes, would accumulate in the nucleus, suggesting a directed transport mechanism. wikipedia.org This idea was solidified in 1982 when researchers identified a specific domain within the protein nucleoplasmin that was essential for its nuclear entry. wikipedia.org
Just two years later, the first NLS was identified at the molecular level within the SV40 large T-antigen. wikipedia.orgnih.gov Researchers pinpointed the short sequence of amino acids, Proline-Lysine-Lysine-Lysine-Arginine-Lysine-Valine (PKKKRKV), as the signal responsible for the protein's nuclear accumulation. wikipedia.orgwikipedia.org The discovery of this specific sequence in SV40 T-ag, a protein from a virus isolated in 1960, provided a concrete molecular tag that could be studied, mutated, and used to probe the secrets of the nuclear import machinery. wikipedia.orgnumberanalytics.com
Significance of this compound as a Classical Model in Nuclear Transport Research
The SV40 large T-antigen NLS has served as a fundamental model protein for dissecting the mechanisms of nuclear localization. wikipedia.orggentarget.com Its short, well-defined sequence and potent ability to direct proteins to the nucleus have made it an invaluable tool. It is recognized and bound by the importin α subunit of the nuclear import receptor, which then facilitates its transport into the nucleus. wikipedia.orgnih.govnih.gov
The significance of the SV40 NLS is highlighted by extensive research using it as a prototype. Key findings from these studies include:
Structural Basis of Recognition: Co-crystallization of the SV40 NLS peptide with importin-α has revealed the structural basis for how this receptor recognizes monopartite signals. nih.govrcsb.org
Mutational Analysis: Site-directed mutagenesis studies have been crucial in defining the contribution of individual amino acids to NLS function. For instance, changing the lysine (B10760008) at position 128 (the second lysine in the PKKKRKV sequence) to threonine or asparagine abolishes nuclear transport, demonstrating the critical role of the positive charge at this position. nih.govnih.gov Alanine (B10760859) scanning experiments further quantified these contributions, showing that mutating this specific lysine residue can reduce binding affinity for importin α by as much as 100-fold. portlandpress.com
In Vitro and In Vivo Assays: The SV40 NLS is frequently fused to non-nuclear proteins, such as pyruvate (B1213749) kinase or bovine serum albumin (BSA), to act as a positive control and validate nuclear import assays in permeabilized cells. nih.govmolbiolcell.org
Table 1: Impact of Key Mutations on SV40 Large T-Antigen NLS Function
| Original Sequence (Residues 126-132) | Mutation | Effect on Nuclear Import | Reference |
| PK KKRKV | Lys128 -> Thr | Inactivates nuclear transport; protein accumulates in the cytoplasm. | nih.gov |
| PK KKRKV | Lys128 -> Asn | Conjugate fails to show nuclear transport. | nih.gov |
| PK KKRKV | Alanine Scan | Mutation at position P2 (Lys128) reduces binding affinity 100-fold. | portlandpress.com |
Overview of Canonical Nuclear Localization Signals: Monopartite and Bipartite Classifications
Classical NLSs (cNLSs), which are recognized by the importin α/β heterodimer, are broadly categorized into two main types: monopartite and bipartite. wikipedia.orgjove.com
Monopartite NLS: This type consists of a single, short cluster of basic, positively charged amino acids (typically lysine or arginine). wikipedia.org The SV40 large T-antigen NLS, with its sequence PKKKRKV, is the archetypal example of a monopartite NLS. wikipedia.orgnih.gov A consensus sequence for monopartite signals has been proposed as K(K/R)X(K/R), where X can be any amino acid. wikipedia.orgportlandpress.com
Bipartite NLS: This class of signal is composed of two clusters of basic amino acids separated by a flexible linker region, which is typically about 10-12 amino acids long. wikipedia.orgnih.gov The NLS of nucleoplasmin (KRPAATKKAGQAKKKK) is the prototype for bipartite signals. wikipedia.org Both basic clusters are required for efficient binding to importin α and subsequent nuclear import. rcsb.org
Both monopartite and bipartite signals are recognized by the same receptor, importin α, which has two distinct binding sites that can accommodate the different NLS configurations. wikipedia.orgnih.gov
Table 2: Comparison of Monopartite and Bipartite Nuclear Localization Signals
| Feature | Monopartite NLS | Bipartite NLS |
| Structure | A single cluster of basic amino acids. | Two clusters of basic amino acids separated by a linker. |
| Prototype Example | SV40 Large T-antigen (PKKKRKV) | Nucleoplasmin (KRPAATKKAGQAKKKK) |
| Linker Region | Not applicable. | Typically 9-12 amino acids. |
| Receptor | Importin α | Importin α |
Functional Imperatives of Nuclear Localization for SV40 Large T Antigen in Viral Biology
The nuclear localization of the SV40 large T-antigen is not merely a matter of location; it is an absolute requirement for the execution of its viral functions. uniprot.org Once synthesized in the cytoplasm, the T-antigen must be imported into the nucleus to orchestrate the viral life cycle. mdpi.com
The primary functions of nuclear T-antigen include:
Initiation of Viral DNA Replication: The T-antigen binds directly to the SV40 origin of replication within the viral genome, an essential first step to begin DNA synthesis. wikipedia.orguniprot.org Its helicase activity then unwinds the DNA to allow for replication fork movement. uniprot.orgresearchgate.net
Modulation of the Host Cell Cycle: To create an environment favorable for viral replication, the T-antigen interacts with and inactivates key host tumor suppressor proteins, such as p53 and the retinoblastoma protein (pRb). wikipedia.org This disruption pushes the host cell out of its resting state (G1 phase) and into the DNA synthesis phase (S phase), ensuring the availability of the cellular machinery needed for viral replication. wikipedia.org
Regulation of Gene Expression: The T-antigen acts as a transcription factor, modulating the expression of both viral and cellular genes to support the infection process. uniprot.orgpnas.org
A functional NLS is indispensable for these activities. Mutant T-antigens with a defective NLS accumulate in the cytoplasm and are unable to support viral DNA replication. nih.govnih.gov This demonstrates that the translocation of SV40 large T-antigen into the nucleus is a critical, non-negotiable step for viral propagation and cell transformation.
Properties
Molecular Formula |
C₅₈H₁₀₄N₂₀O₁₈S |
|---|---|
Molecular Weight |
1401.70 |
sequence |
One Letter Code: CGGGPKKKRKVED |
Origin of Product |
United States |
Molecular Architecture and Sequence Determinants of Sv40 Large T Antigen Nls
Primary Amino Acid Sequence Analysis of SV40 Large T Antigen NLS
The nuclear localization signal of the SV40 large T antigen is a classic example of a monopartite NLS, characterized by a single cluster of basic amino acids. ontosight.aiwikipedia.org The canonical sequence, first identified in the SV40 large T-antigen, is represented by the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val, commonly written as PKKKRKV. ontosight.aiwikipedia.orgwikipedia.org This short peptide sequence is located at residues 126-132 of the full-length T-antigen protein. portlandpress.com Its discovery was a pivotal moment in understanding how proteins are targeted for nuclear import. wikipedia.org The signal is recognized by the importin α/β heterodimer, which facilitates the transport of the NLS-containing protein through the nuclear pore complex. biorxiv.org
Critical Basic Residues and Their Contribution to Nuclear Import Efficiency
The functionality of the SV40 NLS is critically dependent on its cluster of positively charged (basic) amino acids. These residues, primarily lysine (B10760008) (Lys) and arginine (Arg), are essential for the interaction with the importin α receptor. ontosight.aiwikipedia.org Structural studies have revealed that these basic side chains form specific electrostatic and hydrogen-bonding interactions with negatively charged residues within the NLS-binding pockets of importin α. plos.org
Mutagenesis studies have underscored the importance of these basic residues. For instance, the mutation of Lys-128 to a non-basic residue like threonine or asparagine has been shown to significantly impair or abolish nuclear import. biorxiv.orgnih.gov This highlights the essential role of the positive charge at this position for efficient recognition by the import machinery. While both lysine and arginine can often function at these positions due to their positive charge, some studies suggest that specific residues may have distinct roles in optimizing the interaction with importin α. biorxiv.org The binding of the NLS to importin α is a high-affinity interaction, and the basic residues are the primary energetic contributors to this binding. plos.org
Role of Flanking Sequences in this compound Recognition and Activity
Furthermore, post-translational modifications in the flanking regions can regulate nuclear import. For example, phosphorylation at serine residues (specifically Ser111 and Ser112) located near the NLS by protein kinase CK2 has been shown to enhance the rate of nuclear import. nih.govmedchemexpress.com Interestingly, this enhancement does not appear to result from a direct increase in the binding affinity of the NLS for importin-α. nih.gov Instead, it is thought that phosphorylation may induce a conformational change in the T-antigen that makes the NLS more accessible or facilitates a later step in the transport process. nih.govmedchemexpress.com This demonstrates that the context in which the NLS is presented is crucial for its optimal function.
Mutational Analysis of this compound: Impact on Functionality and Specificity
Extensive mutational analysis has been performed to dissect the contribution of individual amino acids within the SV40 NLS to its function. These studies have been instrumental in defining the sequence requirements for efficient nuclear transport.
Point Mutations and Deletions
Single point mutations within the core basic cluster can have dramatic effects on NLS function. As mentioned previously, replacing the critical Lysine at position 128 with a neutral amino acid like Threonine or a negatively charged one abolishes nuclear accumulation. biorxiv.org However, not all basic residues contribute equally. For example, mutation of Lys-131 to methionine did not significantly affect nuclear import, indicating that some positions within the signal are more tolerant to substitution than others. plos.org Deletion of the entire NLS sequence, as expected, results in the T-antigen being localized to the cytoplasm. nih.gov
Substitution Studies (e.g., Alanine (B10760859) Scan)
Alanine scanning mutagenesis, where individual amino acids are systematically replaced by alanine, has provided a quantitative measure of each residue's contribution to NLS function. An alanine scan of the SV40 NLS revealed that mutations at nearly all positions within the core sequence (Pro126 to Val132) resulted in a decrease in binding affinity for importin α. portlandpress.com The most significant impacts were observed when the basic residues were substituted. Specifically, mutating the lysine at position P2 (Lys128) caused a 100-fold reduction in affinity, while mutations at positions P3 (Lys129) and P5 (Arg131) led to a 10-fold decrease. portlandpress.com These findings confirm the central role of the basic residues in the interaction with importin α and provide a detailed energetic map of the NLS. portlandpress.complos.org
Table 1: Impact of Alanine Substitutions on SV40 NLS Binding Affinity to Importin α This table is based on data from alanine scanning mutagenesis studies.
| Original Residue (Position) | Substitution | Relative Binding Affinity Reduction | Reference |
|---|---|---|---|
| Lys (P2/128) | Alanine | ~100-fold | portlandpress.com |
| Lys (P3/129) | Alanine | ~10-fold | portlandpress.com |
| Arg (P5/131) | Alanine | ~10-fold | portlandpress.com |
Sequence Conservation and Divergence among Polyomavirus NLSs
The this compound is a prototype for classical NLSs, but there is both conservation and divergence when comparing NLS sequences among different members of the Polyomaviridae family. biorxiv.org Many polyomaviruses that infect mammals possess a highly conserved, SV40-like NLS located between the LxCxE retinoblastoma-binding motif and the origin-binding domain. biorxiv.org
However, significant variations exist. For instance, about half of the LTAs from mammalian polyomaviruses have a bipartite NLS, which consists of two clusters of basic amino acids separated by a spacer region of about 10-12 amino acids. wikipedia.orgbiorxiv.org In contrast, the NLS of the avian polyomavirus (APV) VP1 protein lacks the critical KRK motif found in SV40 VP1, and this difference is responsible for its altered nuclear transport properties. nih.gov Replacing the N-terminal sequence of APV VP1 with that of SV40 VP1 is sufficient to restore efficient nuclear localization. nih.gov Furthermore, in some polyomaviruses, such as the Black Sea Bass polyomavirus, the functional NLS is found in a completely different location within the large T antigen, downstream of the helicase domain. biorxiv.org This diversity highlights the evolutionary plasticity of nuclear targeting signals within this viral family.
Table 2: Comparison of NLS Sequences in Selected Polyomaviruses This table provides a comparative look at NLS sequences and types across different polyomaviruses.
| Virus | Protein | NLS Sequence | NLS Type | Reference |
|---|---|---|---|---|
| Simian Virus 40 (SV40) | Large T-antigen | PKKKRKV | Monopartite | ontosight.aiwikipedia.org |
| JC Polyomavirus (JCV) | Large T-antigen | VSRKRPR | Monopartite | researchgate.net |
| BK Polyomavirus (BKV) | Large T-antigen | VSRKRKR | Monopartite | researchgate.net |
| Avian Polyomavirus (APV) | VP1 | MAPTKGKGE | Atypical/Weak | nih.gov |
| Nucleoplasmin (Xenopus) | - | KRPAATKKAGQAKKKK | Bipartite (Prototype) | wikipedia.org |
Mechanisms of Nuclear Import Facilitated by Sv40 Large T Antigen Nls
Overview of Classical Nuclear Import Pathway
The classical nuclear import pathway is the best-understood mechanism for transporting proteins into the nucleus. nih.gov This process is essential for delivering proteins that contain a classical NLS (cNLS) to their site of action within the nucleus. The key players in this pathway are the importin (also known as karyopherin) family of transport receptors. Specifically, a heterodimeric receptor, composed of importin α and importin β, is responsible for recognizing and transporting cNLS-containing cargo. researchgate.net
In the cytoplasm, importin α acts as an adaptor molecule, directly binding to the cNLS of the cargo protein. nih.govresearchgate.net Subsequently, importin β binds to importin α, forming a trimeric complex of importin α-importin β-cargo. nih.gov It is importin β that mediates the interaction of this complex with the nuclear pore complex (NPC), a large proteinaceous channel that spans the nuclear envelope. researchgate.netresearchgate.net
The directionality of this transport is established by the differential distribution of the small GTPase Ran. The nucleus maintains a high concentration of Ran bound to guanosine (B1672433) triphosphate (RanGTP), while the cytoplasm has a high concentration of Ran bound to guanosine diphosphate (B83284) (RanGDP). jove.com Once the import complex translocates through the NPC into the nucleus, it encounters the high concentration of RanGTP. The binding of RanGTP to importin β induces a conformational change that leads to the dissociation of the import complex and the release of the cargo protein into the nucleoplasm. nih.govresearchgate.netaai.org Following cargo release, importin α is recycled back to the cytoplasm by an export receptor called CAS (Cse1 in yeast), in a complex with RanGTP. nih.govresearchgate.net Importin β is also exported back to the cytoplasm bound to RanGTP. karger.com In the cytoplasm, RanGTP is hydrolyzed to RanGDP, releasing the importins for another round of import. jove.comkarger.com
Sequential Events in SV40 Large T Antigen NLS-Mediated Cargo Translocation
The nuclear import of a protein bearing the SV40 large T-antigen NLS follows a series of well-defined steps, characteristic of the classical nuclear import pathway.
Recognition and Binding in the Cytoplasm : The process initiates in the cytoplasm where the SV40 large T-antigen NLS, with its characteristic sequence PKKKRKV, is recognized and bound by the importin α subunit of the importin heterodimer. wikipedia.orgwikipedia.org Importin α possesses a specific binding pocket for NLS sequences. nih.gov Structural studies have revealed that the monopartite SV40 NLS binds to two sites on the importin-α receptor. rcsb.org
Formation of the Import Complex : Following the binding of the NLS-cargo to importin α, importin β joins the complex by binding to the importin β-binding (IBB) domain of importin α. scispace.com This results in the formation of a stable ternary complex consisting of the cargo protein, importin α, and importin β.
Docking at the Nuclear Pore Complex (NPC) : The importin β subunit of the ternary complex then mediates the docking of the entire complex to the cytoplasmic filaments of the NPC. researchgate.net This interaction is a crucial step for initiating translocation.
Translocation through the NPC : The import complex is then actively transported through the central channel of the NPC. This translocation is a dynamic process involving transient interactions between importin β and the phenylalanine-glycine (FG) repeats of the nucleoporins (Nups) that line the NPC channel. nih.gov
Dissociation in the Nucleus : Upon arrival in the nucleoplasm, the high concentration of RanGTP plays a critical role. RanGTP binds directly to importin β, causing a conformational change that disrupts the importin α-importin β interaction. nih.govaai.org This, in turn, leads to the release of the SV40 NLS-containing cargo protein into the nucleus. aai.org The dissociation is further facilitated by nuclear proteins like Nup2 and CAS (Cse1), which help release the cargo from importin α. nih.govresearchgate.net
Energy Requirements for this compound-Driven Nuclear Transport
The key energy-consuming step is the maintenance of the RanGTP/RanGDP gradient across the nuclear envelope. jove.com The hydrolysis of GTP by Ran is essential for the function of the transport cycle. biologists.com In the cytoplasm, the GTPase-activating protein (RanGAP) stimulates the hydrolysis of RanGTP to RanGDP. jove.combiologists.com This step is crucial for the dissociation of export complexes and for making importins available for a new round of cargo binding. karger.com
Conversely, in the nucleus, the Ran guanine (B1146940) nucleotide exchange factor (RanGEF), which is associated with chromatin, catalyzes the exchange of GDP for GTP on Ran, thus maintaining the high nuclear concentration of RanGTP. jove.comresearchgate.net This high RanGTP concentration is what drives the disassembly of the import complex upon its arrival in the nucleus, ensuring the unidirectional transport of the SV40 NLS-containing cargo. jove.comaps.org Therefore, while translocation itself is a facilitated diffusion process, the GTP hydrolysis by Ran provides the necessary energy to maintain the concentration gradients that confer directionality and efficiency to the import process. aps.orgbiologists.com
Dynamics of this compound-Containing Cargo through the Nuclear Pore Complex (NPC)
The translocation of cargo through the NPC is a rapid and dynamic process. The NPC itself is a massive structure, and its central channel is lined with intrinsically disordered proteins rich in phenylalanine-glycine (FG) repeats, known as FG-Nups. portlandpress.com These FG-Nups form a selective permeability barrier.
For a cargo complex containing the SV40 NLS, its transport receptor, importin β, engages in a series of transient, low-affinity interactions with the FG-Nups. nih.govportlandpress.com These repeated binding and unbinding events allow the complex to effectively "hop" or diffuse through the FG-Nup meshwork. nih.gov The efficiency of this transport is dependent on the kinetics of these interactions; binding that is too strong could trap the cargo within the pore, while binding that is too weak would not be sufficient to facilitate passage. nih.gov
Table 1: Key Factors in this compound-Mediated Nuclear Import
| Factor | Role in Nuclear Import |
|---|---|
| This compound | A monopartite nuclear localization signal (PKKKRKV) that targets the protein for nuclear import. wikipedia.orgwikipedia.org |
| Importin α | An adaptor protein that directly recognizes and binds to the SV40 NLS in the cytoplasm. nih.govresearchgate.net |
| Importin β | A transport receptor that binds to the importin α-cargo complex and mediates its translocation through the NPC. researchgate.netresearchgate.net |
| RanGTP/RanGDP | A small GTPase that establishes a concentration gradient across the nuclear envelope, providing directionality to the transport process. jove.com |
| Nuclear Pore Complex (NPC) | A large protein channel that regulates the passage of molecules between the nucleus and the cytoplasm. portlandpress.com |
| FG-Nups | Phenylalanine-glycine rich nucleoporins that form a selective barrier within the NPC and interact with transport receptors. nih.govportlandpress.com |
Comparative Analysis of this compound Transport with Other NLS Types
The SV40 large T-antigen NLS is the prototype for monopartite classical NLSs, which consist of a single cluster of basic amino acids. wikipedia.org However, other types of NLSs exist, most notably the bipartite NLSs.
Monopartite vs. Bipartite NLS:
Structure: Monopartite NLSs, like that of SV40, are characterized by a single, short stretch of basic residues. wikipedia.org In contrast, bipartite NLSs consist of two clusters of basic amino acids separated by a linker region of about 10-12 amino acids. wikipedia.orgontosight.ai The NLS of nucleoplasmin (KR[PAATKKAGQA]KKKK) is a well-known example of a bipartite NLS. wikipedia.org
Recognition by Importin α: Both monopartite and bipartite NLSs are recognized by importin α. wikipedia.org However, the mode of binding can differ. While the SV40 monopartite NLS binds to two sites on importin-α, the two basic clusters of a bipartite NLS occupy these same two binding sites on the receptor. rcsb.org
Import Efficiency: The choice between a monopartite and a bipartite NLS can influence the efficiency and specificity of nuclear import. ontosight.ai Some studies suggest that bipartite NLSs may mediate more efficient gene transfer compared to monopartite NLSs like the SV40 NLS in certain contexts. core.ac.uk The presence of two binding clusters in bipartite NLSs may allow for more complex and potentially more regulated interactions with the import machinery. ontosight.ai
Prevalence: While the SV40 NLS is a powerful model, bipartite NLSs represent a major class of NLSs found in many cellular nuclear proteins. wikipedia.org
In addition to classical NLSs, non-classical NLSs also exist which are not recognized by the importin α/β pathway and utilize other importin family members for nuclear translocation.
Table 2: Comparison of NLS Types
| Feature | This compound (Monopartite) | Bipartite NLS |
|---|---|---|
| Structure | Single cluster of basic amino acids (e.g., PKKKRKV). wikipedia.org | Two clusters of basic amino acids separated by a linker. wikipedia.orgontosight.ai |
| Example | SV40 large T-antigen. wikipedia.org | Nucleoplasmin. wikipedia.org |
| Importin α Binding | Binds to two sites on the receptor. rcsb.org | The two basic clusters occupy the two binding sites. rcsb.org |
| Import Dynamics | Generally efficient, but may be less so than some bipartite NLSs in specific applications. core.ac.uk | Can offer more complex interactions and potentially higher import efficiency. ontosight.aicore.ac.uk |
Interactions with Nuclear Transport Machinery Components
Importin-alpha (Karyopherin-alpha) Binding and Recognition of SV40 Large T Antigen NLS
The initial and critical step in the nuclear import of an SV40 T-ag NLS-containing protein is its recognition and binding by the soluble receptor, Importin-alpha. researchgate.net Importin-alpha acts as an adaptor protein, directly binding to the classical NLS (cNLS) of the cargo protein. molbiolcell.orgnih.gov The SV40 T-ag NLS, with its characteristic sequence of basic amino acids (126PKKKRKV132), is the archetypal monopartite cNLS. portlandpress.comnih.govkoreamed.org
Structural studies, including X-ray crystallography, have revealed that Importin-alpha possesses distinct binding sites for NLS sequences within its armadillo (ARM) repeat domain. nih.gov The monopartite SV40 T-ag NLS engages with two main binding pockets on the Importin-alpha surface. nih.govrcsb.org
Major Binding Site: This is the primary interaction site and shows higher affinity for the NLS. It is located in the N-terminal region of the ARM repeats (specifically, ARM repeats 2-4). jst.go.jp This site accommodates the core basic residues of the SV40 NLS.
Minor Binding Site: A secondary, lower-affinity binding site is located more towards the C-terminus of the ARM repeat region (ARM repeats 6-8). jst.go.jp While bipartite NLSs typically occupy both sites simultaneously, the single cluster of the SV40 monopartite NLS can also interact with both the major and minor sites. nih.govrcsb.org
This dual-site interaction is a conserved feature, observed in both mammalian and yeast Importin-alpha. rcsb.org
The interaction between the SV40 T-ag NLS and Importin-alpha is both high-affinity and specific, ensuring efficient recognition of cargo destined for the nucleus. The dissociation constant (Kd) for the binding of an SV40 NLS peptide to Importin-alpha is in the nanomolar range, indicating a strong interaction. molbiolcell.org For instance, a pyruvate (B1213749) kinase (PK) protein fused to the SV40 NLS was found to bind to the human Importin-alpha homologue Rch1 with a Kd of 56 nM. molbiolcell.org
The specificity of this interaction is dictated by the precise amino acid sequence of the NLS. Studies involving systematic mutation of the NLS residues have quantified the energetic contribution of each amino acid to the binding affinity. An alanine (B10760859) scan of the SV40 T-ag NLS revealed that mutations at nearly every position decreased the binding affinity. portlandpress.com The most significant impacts were observed for mutations at the P2 (Lys), P3 (Lys), and P5 (Arg) positions, underscoring their critical role in the interaction with Importin-alpha. portlandpress.com
Table 1: Impact of Alanine Mutations in SV40 T-ag NLS on Importin-alpha Binding Affinity
This table summarizes findings from an alanine scanning study on the SV40 T-ag NLS sequence (PKKKRRV). The data illustrates the fold-decrease in binding affinity to Importin-alpha when the specified residue is mutated to Alanine. portlandpress.com
| NLS Position | Original Residue | Impact on Affinity (Fold Decrease) |
|---|---|---|
| P2 | Lys | ~100-fold |
| P3 | Lys | ~10-fold |
| P5 | Arg | ~10-fold |
Importin-beta (Karyopherin-beta1) Engagement in the Transport Complex
Once the SV40 NLS-cargo is bound to Importin-alpha, the resulting binary complex is recognized by Importin-beta (also known as Karyopherin-beta1). nih.govportlandpress.com Importin-alpha functions as a bridge, connecting the NLS-cargo to Importin-beta. researchgate.net Importin-beta binds to the Importin-beta binding (IBB) domain located at the N-terminus of Importin-alpha. nih.govnih.gov This interaction leads to the formation of a stable, trimeric import complex consisting of the NLS-cargo, Importin-alpha, and Importin-beta. researchgate.netmolbiolcell.org
Importin-beta is the component that directly mediates the subsequent steps of translocation through the nuclear pore complex (NPC). researchgate.netnih.gov It does not typically interact directly with the classical SV40 NLS but is essential for ferrying the entire complex across the nuclear envelope. nih.gov The formation of this ternary complex is a prerequisite for efficient docking at and transport through the NPC. nih.gov
Role of Ran GTPase Cycle in this compound Cargo Release
The directionality of nuclear import and the eventual release of the SV40 NLS-cargo inside the nucleus are governed by the Ran GTPase cycle. researchgate.netnih.gov Ran is a small GTPase that exists in two nucleotide-bound states: Ran-GTP and Ran-GDP. nih.gov A steep concentration gradient is maintained across the nuclear envelope, with a high concentration of Ran-GTP inside the nucleus and a high concentration of Ran-GDP in the cytoplasm. researchgate.net
After the Cargo-Importin-alpha/beta trimeric complex translocates into the nucleoplasm, it encounters the high concentration of Ran-GTP. molbiolcell.orgnih.gov Ran-GTP binds directly to Importin-beta, which induces a conformational change in the import complex. researchgate.netoup.com This binding event has a critical consequence: it triggers the dissociation of the complex, leading to the release of the Importin-alpha/NLS-cargo from Importin-beta. nih.govnih.gov Subsequently, the NLS-cargo is released from Importin-alpha, freeing it to perform its function within the nucleus. nih.gov This step is irreversible in the nuclear environment due to the high Ran-GTP concentration, thus ensuring the directionality of the import process. nih.gov
Contributions of Nucleoporins to this compound Translocation
The physical passage of the SV40 NLS-cargo-importin complex from the cytoplasm to the nucleus occurs through the nuclear pore complexes (NPCs). NPCs are massive protein assemblies made of approximately 30 different proteins called nucleoporins (Nups). rupress.org A subset of these nucleoporins are rich in phenylalanine-glycine (FG) repeats and form a selective permeability barrier within the central channel of the pore. rupress.orguu.nl
The Importin-beta subunit of the transport complex is responsible for mediating interactions with these FG-Nups. nih.govuu.nl These transient, low-affinity interactions allow the import complex to move progressively through the NPC's central channel. uu.nl The translocation step is inhibited by agents that bind to these FG-repeats, such as wheat germ agglutinin, and by antibodies that recognize specific FG-repeat motifs like XFXFG. uzh.ch Therefore, the successful nuclear import of proteins bearing the SV40 T-ag NLS is critically dependent on these interactions with nucleoporins lining the translocation channel. uzh.ch
Table 2: Key Protein Components in the Classical Nuclear Import of SV40 NLS-Cargo
This table outlines the primary roles of the core machinery involved in the transport of proteins containing the this compound.
| Component | Primary Function | Interacts With |
|---|---|---|
| SV40 NLS-Cargo | Protein to be imported | Importin-alpha |
| Importin-alpha | Adaptor protein that recognizes the NLS researchgate.net | SV40 NLS, Importin-beta researchgate.net |
| Importin-beta | Transport receptor that mediates NPC translocation nih.gov | Importin-alpha, FG-Nucleoporins, Ran-GTP nih.govuu.nl |
| Ran-GTP | GTPase that triggers cargo release in the nucleus researchgate.net | Importin-beta oup.com |
| FG-Nucleoporins | Form the NPC gate and facilitate translocation rupress.org | Importin-beta uu.nl |
Investigation of Non-Classical Nuclear Transport Pathways Involving this compound
While the Importin-alpha/beta pathway is the canonical and best-understood mechanism for SV40 T-ag NLS-mediated import, some evidence suggests the existence of alternative or auxiliary pathways. One such investigation points to the involvement of the molecular chaperone Heat Shock Protein 70 (HSP70). nih.gov It has been suggested that the nuclear import of the SV40 large T-antigen may also require an association of its NLS with HSP70. nih.gov This finding raises the possibility that HSP70 could act as a transporter for specific cargo proteins, potentially representing a non-classical import mechanism that works in parallel with or supplementary to the importin-based system. nih.gov However, the classical pathway mediated by importins remains the primary and most thoroughly characterized route.
Regulation and Modulation of Sv40 Large T Antigen Nls Activity
Allosteric Regulation of SV40 Large T Antigen NLS Activity
Allosteric regulation, where binding at one site on a protein affects the function of a distant site, is a key control mechanism. The SV40 large T-antigen is subject to such regulation. It has been demonstrated that the binding of purine (B94841) nucleoside triphosphates, such as ATP and GTP, can markedly inhibit the T-antigen's ability to bind to its specific DNA recognition sites in the SV40 origin of replication. nih.gov This inhibition is reversible and suggests that the T-antigen can exist in at least two different conformations: one that is active for DNA binding and another that is inactive. nih.gov The binding of nucleotides favors the inactive conformation. nih.gov While this research focused on the regulation of DNA binding activity rather than nuclear import, it establishes the principle that the T-antigen's functions can be controlled allosterically through conformational changes induced by the binding of small molecules.
Influence of Conformational Changes on NLS Exposure and Binding
The three-dimensional structure of the large T-antigen is not rigid, and conformational changes can directly impact the exposure and binding of the NLS. nih.govnih.gov Phosphorylation events near the NLS are believed to exert their influence not by creating new direct contacts with import receptors, but by inducing conformational changes that present the NLS more favorably to the import machinery. nih.govnih.gov
Studies on mutant T-antigens, where the position of a proline residue near the CK2 site was altered, showed significant differences in nuclear import rates. nih.gov This directly links the local conformation around the NLS-flanking region to the efficiency of importin binding and, consequently, the rate of nuclear translocation. nih.gov The observation that phosphorylation at Ser111/112 enhances import without directly contacting the importin-α receptor strongly supports the hypothesis of a phosphorylation-induced conformational change that optimizes NLS recognition. nih.govnih.gov Large-scale conformational rearrangements are also known to occur during the assembly of the T-antigen double hexamer at the origin of replication, highlighting the dynamic nature of the protein's structure. nih.gov
Cellular Factors Modulating this compound-Mediated Import
The efficiency of nuclear import mediated by the this compound is not solely dependent on its amino acid sequence but is significantly modulated by various cellular proteins. The primary mediators of this process are components of the classical nuclear import pathway, namely the importin family of transport receptors. The process begins in the cytoplasm where importin α recognizes and directly binds to the basic amino acid cluster of the NLS. nih.govjst.go.jp Importin α then acts as an adaptor, linking the NLS-containing cargo protein to importin β1. nih.govjst.go.jp This trimeric complex is then able to dock with the nuclear pore complex and translocate into the nucleus. nih.gov
Structural studies have revealed that the monopartite SV40 NLS peptide binds to two sites on importin-α, a major and a minor binding site. jst.go.jprcsb.org The interaction is highly specific, with asparagine and aspartic acid residues within the importin-α binding groove forming crucial salt bridges and hydrogen bonds with the lysine (B10760008) residues of the NLS. nih.gov
Beyond the core importin machinery, the activity of the this compound is further fine-tuned by post-translational modifications, particularly phosphorylation at sites flanking the core NLS sequence. nih.gov Research has identified key phosphorylation events that enhance nuclear import:
Casein Kinase II (CK2): Phosphorylation at serines 111 and 112, located upstream of the NLS, has been shown to accelerate the nuclear import of the SV40 large T antigen by as much as 50-fold. medchemexpress.comnih.gov
Double-stranded DNA-dependent protein kinase (dsDNA-PK): Phosphorylation at serine 120, which lies between the CK2 sites and the NLS, provides an additional layer of regulation, further enhancing nuclear transport. nih.gov Interestingly, binding studies have indicated that this phosphorylation does not increase the binding affinity of the NLS for importin α1. nih.gov Instead, it is proposed that the negative charges introduced by phosphorylation may modulate the recognition of the cargo by the import receptor, rather than strengthening the direct NLS-importin interaction. nih.gov
| Factor | Type | Role in SV40 NLS-Mediated Import | Supporting Findings |
| Importin α | Transport Receptor | Directly recognizes and binds to the SV40 NLS in the cytoplasm. nih.govjst.go.jp | Co-crystallization studies show the SV40 NLS peptide binding to major and minor sites on importin α. rcsb.org |
| Importin β1 | Transport Receptor | Binds to the importin α/NLS-cargo complex and mediates docking with the nuclear pore complex. nih.govjst.go.jp | The importin α/β heterodimer is required for the nuclear entry of SV40. asm.org |
| RanGTP | Regulatory GTPase | In the nucleus, binds to importin β, causing the dissociation of the import complex and release of the cargo. nih.govjst.go.jp | Essential for the classical nuclear import cycle. nih.gov |
| Casein Kinase II (CK2) | Protein Kinase | Phosphorylates Ser111/Ser112 upstream of the NLS, significantly enhancing the rate of nuclear import. medchemexpress.comnih.gov | Phosphorylation at these sites can increase import speed by up to 50-fold. nih.gov |
| dsDNA-PK | Protein Kinase | Phosphorylates Ser120, further enhancing the efficiency of nuclear accumulation. nih.gov | Introducing a negative charge at this position is mechanistically important for regulating import. nih.gov |
Competition and Interference with Nuclear Import Pathways
The nuclear import machinery is a shared resource, leading to competition among various substrates for the limited number of transport receptors and nuclear pore complexes. The SV40 NLS-mediated pathway is subject to such competition and can also be a source of interference for other transport processes.
Studies have demonstrated that an excess of proteins or peptides containing a functional SV40 NLS can saturate the import machinery. scispace.com This saturation effectively inhibits the nuclear import of other proteins that rely on the same classical import pathway. For instance, the addition of excess SV40 NLS peptides or NLS-conjugated proteins can competitively block the binding of other NLS-containing cargo to nuclear envelope receptors. researchgate.netpnas.org
Furthermore, certain viral proteins can interfere with the nuclear localization of heterologous proteins. A mutant form of the SV40 large T antigen with a C-terminal frameshift was found to be improperly localized in the cytoplasm and, significantly, it interfered with the nuclear import of the adenovirus fiber protein. nih.gov This suggests that the altered T antigen may disrupt a general mechanism required for the nuclear localization of multiple proteins. nih.gov
The context of the NLS within a protein can also lead to interference. The SV40 virion protein 1 (Vp1) possesses an NLS that overlaps with its DNA-binding domain. asm.org This overlap means that when Vp1 is bound to DNA, its NLS can be masked, preventing its interaction with importins and thereby inhibiting its own nuclear import. asm.org This highlights a mechanism of auto-inhibition and demonstrates how interactions with other macromolecules can interfere with NLS function.
The principle of competitive binding has been explored for therapeutic purposes. Small molecule inhibitors have been developed that can interfere with the binding of viral NLS peptides to importin-α. acs.org While some inhibitors show specificity for the NLS of a particular virus, such as the Venezuelan equine encephalitis virus (VEEV), over the SV40 NLS, this research underscores the potential for competitive interference within the NLS-importin binding pocket. acs.org
| Phenomenon | Mechanism | Example |
| Saturation of Import Receptors | Excess NLS-containing cargo competes for a limited pool of importin molecules. | High concentrations of SV40 NLS peptides inhibit the nuclear import of other NLS-bearing proteins in vitro. scispace.comresearchgate.net |
| Competitive Inhibition | A molecule directly competes with the NLS for its binding site on importin α. | Small molecule inhibitors designed to block the VEEV NLS binding pocket on importin-α demonstrate the principle of competitive binding. acs.org |
| Interference by Mutant Proteins | A dysfunctional protein disrupts the general nuclear transport machinery. | A frameshift mutant of SV40 large T antigen remains cytoplasmic and inhibits the nuclear localization of adenovirus fiber protein. nih.gov |
| NLS Masking | The NLS sequence is sterically hindered by the protein's conformation or its interaction with other molecules. | The NLS of SV40 Vp1, which overlaps its DNA-binding domain, is non-functional when the protein is bound to DNA. asm.org |
Structural Biology of Sv40 Large T Antigen Nls and Its Complexes
X-ray Crystallography Studies of SV40 Large T Antigen NLS-Importin-alpha Complexes
X-ray crystallography has been instrumental in elucidating the atomic-level details of how the SV40 TAg NLS engages with its receptor, importin-α. Crystal structures of the NLS peptide in complex with importin-α from both yeast (Saccharomyces cerevisiae) and mouse (Mus musculus) have revealed the fundamental principles of monopartite NLS recognition. semanticscholar.orgunesp.br
The importin-α protein is composed of a tandem array of armadillo (ARM) repeats, which form an elongated, curved structure with a distinctive concave surface groove. unesp.brnih.gov This groove contains two primary NLS binding sites: a major site and a minor site. nih.govacs.org In the crystal structure of mouse importin-α (lacking its autoinhibitory importin-β binding domain) complexed with the SV40 TAg NLS peptide, the peptide binds to both the major and minor sites. semanticscholar.orgacs.orgresearchgate.net The major binding site is the primary interaction surface for monopartite NLSs, and binding to this site is of significantly higher affinity. researchgate.net The binding to the minor site is often considered an artifact of the high peptide concentrations used in crystallization experiments. nih.gov
The SV40 NLS peptide binds in an extended conformation along the surface groove of importin-α. semanticscholar.org The interaction is stabilized by a network of hydrogen bonds and salt bridges between the basic residues of the NLS and acidic or polar residues within the importin-α binding pockets. The crystallographic data provides a static yet detailed snapshot of the key molecular contacts that define this critical protein-peptide interaction.
Table 1: X-ray Crystallography Data for SV40 TAg NLS-Importin-α Complexes
| PDB ID | Complex Description | Organism | Resolution (Å) | Key Findings | Reference(s) |
| 1EJL | Mouse Importin-α (ΔIBB) with SV40 TAg NLS peptide | Mus musculus | 2.80 | Demonstrates binding of the monopartite NLS to both major and minor binding sites on mammalian importin-α. Reveals the structural basis for recognition. | semanticscholar.orgresearchgate.net |
| 1BK6 | Yeast Karyopherin-α (Importin-α) with SV40 TAg NLS peptide | Saccharomyces cerevisiae | 2.80 | First structure of an NLS-importin-α complex. Shows the tandem armadillo repeat structure and the NLS peptide binding in a surface groove at two sites. | unesp.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy studies on NLS peptides, particularly in their free or unbound state, have provided critical insights into their conformational dynamics. While high-resolution NMR structures of the unbound SV40 TAg NLS peptide are not extensively reported, this is largely due to the peptide's intrinsic nature. NLS sequences, including the prototypic SV40 TAg NLS, are generally considered to be intrinsically disordered or to exist in a random coil conformation in solution. nih.gov This inherent flexibility is a hallmark of many NLSs and is crucial for their function. nih.gov
NMR studies on other NLS peptides, such as the NLS from RelA, have confirmed that they are largely unfolded when free in solution but adopt a more stable, folded helical structure upon binding to their target receptor. This disorder-to-order transition is a key feature of their binding mechanism. The lack of a stable, defined three-dimensional structure in the unbound state makes detailed structural elucidation by NMR challenging. However, NMR data can effectively demonstrate this lack of stable secondary structure, which is itself a significant finding. For instance, NMR studies on the PASK PAS-A domain, which contains an NLS, show that the NLS sequence exists in an extended conformation similar to that observed for the SV40 NLS when it is bound to importin-α.
Computational Modeling and Molecular Dynamics Simulations of NLS-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to complement the static pictures provided by crystallography, offering a dynamic view of the SV40 TAg NLS binding to importin-α. These simulations provide insights into the flexibility of the bound peptide, the energetics of the interaction, and the transient states that are not captured by experimental methods.
Recent MD studies of the SV40 TAg NLS peptide (PKKKRKV) have shown that even when bound to the major NLS binding site of importin-α, the peptide experiences significant structural fluctuations. One study revealed that the bound peptide's conformational ensemble could be fragmented into numerous distinct clusters, highlighting its dynamic nature. Despite this flexibility, the simulations showed that the peptide generally maintains crucial interactions, particularly the ionic contact of the lysine (B10760008) at position P2 and interactions with three key tryptophan residues in the importin-α binding site.
Structural Determinants for Monopartite NLS Recognition Specificity
The specific recognition of the SV40 TAg NLS by importin-α is governed by a set of well-defined structural determinants. The binding relies on the chemical properties of the NLS amino acid sequence and the complementary architecture of the importin-α major binding site.
The classical monopartite NLS consensus sequence is loosely defined as K(K/R)X(K/R), where the basic residues lysine (K) and arginine (R) are critical. medchemexpress.comnih.govnih.gov The SV40 NLS (PKKKRKV) fits this pattern perfectly. Structural and thermodynamic studies have dissected the roles of specific residues:
Position P1 (Pro): While not a basic residue, the proline at the N-terminus of the core NLS sequence often plays a role in positioning the peptide.
Position P2 (Lys): This position is arguably the most critical for binding. The lysine residue inserts into a narrow pocket on importin-α, forming strong electrostatic interactions and hydrogen bonds with conserved acidic residues, notably Asp192 in mouse importin-α. Mutation of this lysine to alanine (B10760859) can reduce binding affinity by as much as 100-fold. nih.gov Even substitution with another basic residue like arginine at this position can significantly impair binding and nuclear import.
Positions P3-P5 (Lys-Lys-Arg): These basic residues make extensive contacts with a series of conserved asparagine and tryptophan residues that line the binding groove of importin-α, contributing significantly to the binding affinity. nih.gov For instance, the lysine at P3 interacts with Asp270 and Asn239.
Table 2: Key Interacting Residues in the SV40 TAg NLS / Importin-α Complex
| NLS Position | SV40 Residue | Key Importin-α Residues (Mouse) | Type of Interaction | Reference(s) |
| P2 | Lys128 | Asp192, Asn188, Trp184 | Salt bridge, Hydrogen bonds | |
| P3 | Lys129 | Asp270, Asn239 | Salt bridge, Hydrogen bonds | |
| P4 | Lys130 | Trp231, Asn227 | Hydrogen bonds, Hydrophobic | semanticscholar.org |
| P5 | Arg131 | Trp273, Asn269 | Hydrogen bonds, Hydrophobic | semanticscholar.org |
Conformational Flexibility and Induced Fit Mechanisms in NLS Binding
The interaction between the SV40 TAg NLS and importin-α is a classic example of an induced-fit binding mechanism coupled with the folding of an intrinsically disordered region. As established by various biophysical methods, the NLS peptide is inherently flexible and lacks a stable secondary structure when unbound in solution. nih.gov
Upon encountering the surface of importin-α, the NLS undergoes a significant conformational change. It transitions from a disordered random coil to a more ordered, extended structure that fits snugly into the binding groove of the receptor. nih.gov This binding event is not a simple lock-and-key interaction; rather, the binding site on importin-α may also undergo subtle conformational adjustments to optimize its contacts with the NLS peptide. This mutual adaptation is the essence of induced fit.
The advantage of the NLS being intrinsically flexible is that it allows for versatility in recognition and regulation. nih.gov The disordered state allows the NLS to be accessible for binding without a significant energetic penalty for unfolding a pre-existing structure. MD simulations support this model by showing that even in the bound state, the peptide retains a degree of flexibility, which may be important for its eventual release inside the nucleus—a critical step for terminating the import cycle. rcsb.org This dynamic interplay between flexibility and induced folding is central to the function of the SV40 TAg NLS and the broader family of classical nuclear localization signals.
Advanced Methodologies for Studying Sv40 Large T Antigen Nls
In Vitro Nuclear Import Assays Utilizing Permeabilized Cells
A powerful method to study the function of the SV40 large T antigen NLS is the in vitro nuclear import assay using permeabilized cells. nih.govmolbiolcell.org This technique involves treating cultured mammalian cells with a mild detergent, such as digitonin, which selectively perforates the plasma membrane while leaving the nuclear envelope intact. nih.govscispace.com This process depletes the cells of soluble cytoplasmic components, including the essential factors for nuclear transport like importins and Ran GTPase. nih.gov
The import of a cargo protein fused to the SV40 NLS can then be reconstituted by adding back exogenous cytosol or purified recombinant transport factors. nih.govmolbiolcell.org The cargo is typically labeled with a fluorescent tag, allowing for its visualization and quantification within the nucleus by fluorescence microscopy. nih.gov
This assay has been instrumental in:
Identifying the essential soluble factors required for nuclear import, such as importin α, importin β, Ran, and an energy source (ATP/GTP). nih.govnih.gov
Demonstrating the NLS-dependency of nuclear import, as proteins lacking a functional NLS fail to accumulate in the nucleus. molbiolcell.orgscispace.com
Investigating the inhibitory effects of molecules like wheat germ agglutinin (WGA), which blocks transport through the nuclear pore complex. molbiolcell.org
| Component | Function in Assay |
| Permeabilized Cells | Provide intact nuclei with functional nuclear pore complexes. |
| Fluorescently Labeled NLS-Cargo | Allows for visualization and quantification of nuclear import. |
| Cytosol or Recombinant Factors | Provide the necessary machinery (importins, Ran) for transport. |
| ATP/GTP | Provide the energy required for active transport. |
This reconstituted system offers a controlled environment to dissect the individual steps and molecular requirements of SV40 NLS-mediated nuclear import.
Quantitative Fluorescence Microscopy and Live-Cell Imaging for NLS Dynamics
Quantitative fluorescence microscopy techniques, particularly in living cells, have revolutionized the study of SV40 NLS dynamics. nih.goveur.nl These methods allow for the real-time visualization and measurement of protein movement and interactions within their native cellular environment.
Fluorescence Recovery After Photobleaching (FRAP) is a key technique used to measure the kinetics of nuclear import. nih.govmolbiolcell.org In a FRAP experiment, the fluorescently tagged NLS-containing protein within the nucleus is selectively photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached region, due to the influx of unbleached protein from the cytoplasm, provides a quantitative measure of the import rate. nih.govmolbiolcell.org
Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to directly observe the binding between the SV40 NLS and its importin receptor in living cells. nih.govleica-microsystems.com When combined with Förster Resonance Energy Transfer (FRET), FLIM can provide precise measurements of the dissociation constant (Kd) for the NLS-importin interaction within the cellular milieu. nih.gov
Live-cell imaging using confocal microscopy allows for the tracking of fluorescently-tagged SV40 NLS-containing proteins as they move from the cytoplasm to the nucleus. nih.govmolbiolcell.org This provides qualitative and quantitative data on the efficiency and speed of nuclear accumulation. nih.gov Studies have shown that while the SV40 NLS is a potent signal, its efficiency can be influenced by the properties of the attached cargo protein and the specific cell type. nih.govfrontiersin.org
These advanced microscopy techniques have revealed that the dynamics of SV40 NLS-mediated import are more complex than previously thought, with factors such as cargo size and interactions with other cellular components playing significant roles. nih.govnih.gov
Biacore and Isothermal Titration Calorimetry for Binding Kinetics and Thermodynamics
To precisely quantify the binding affinity and thermodynamics of the interaction between the SV40 NLS and its importin receptors, biophysical techniques such as Surface Plasmon Resonance (SPR), often performed on a Biacore system, and Isothermal Titration Calorimetry (ITC) are employed. semanticscholar.orgportlandpress.comnih.gov
Biacore (SPR) measures the real-time binding of molecules by detecting changes in the refractive index at the surface of a sensor chip. nih.govresearchgate.net In a typical experiment, an importin protein is immobilized on the chip, and a solution containing the SV40 NLS peptide is flowed over the surface. researchgate.net By monitoring the association and dissociation rates, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be determined. researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular binding. portlandpress.comresearchgate.net In an ITC experiment, a solution of the SV40 NLS peptide is titrated into a sample cell containing the importin protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.netnih.gov
| Technique | Principle | Key Parameters Measured |
| Biacore (SPR) | Measures changes in refractive index upon binding. | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
These studies have provided detailed thermodynamic profiles of the SV40 NLS-importin interaction, revealing that the binding is a complex process influenced by both enthalpic and entropic contributions. researchgate.net The data obtained from these techniques is crucial for understanding the molecular basis of NLS recognition and for the rational design of molecules that can modulate nuclear transport.
Proteomic Approaches for Identifying Novel Interactors of this compound
While importin α is the primary receptor for the classical SV40 NLS, proteomic approaches are being used to identify other potential interaction partners and to understand the broader cellular context of SV40 NLS function. nih.govacs.org
One common method is the GST pull-down assay coupled with mass spectrometry . plos.org In this approach, the SV40 NLS is fused to Glutathione S-transferase (GST) and used as bait to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. plos.org This has been used to identify proteins that interact with various karyopherin α subtypes, which in turn recognize NLS sequences. plos.org
Another strategy involves using anti-idiotype antibodies that mimic the structure of the SV40 NLS. nih.gov These antibodies can be used to identify NLS-binding proteins in different organisms, suggesting a conserved mechanism of nuclear import. nih.gov
More recently, proximity-dependent biotinylation (BioID) has emerged as a powerful tool. In this method, the SV40 NLS is fused to a promiscuous biotin (B1667282) ligase. When expressed in cells, this fusion protein biotinylates proteins in its immediate vicinity. These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the NLS's microenvironment.
These proteomic screens have the potential to uncover novel binding partners, regulatory proteins, and components of the nuclear transport machinery that were previously unknown. The identification of these interactors is the first step in elucidating their functional relevance to SV40 NLS-mediated nuclear import. nih.govacs.org
Genetic Screening and Directed Evolution to Probe NLS Function
Genetic screening and directed evolution techniques offer powerful ways to probe the functional constraints of the SV40 NLS and to identify novel NLS sequences. nih.govoup.com
A genetic assay for nuclear import has been developed in yeast. nih.gov This system typically uses a reporter gene, such as lacZ (encoding β-galactosidase), whose expression is dependent on the nuclear localization of a transcription factor. By fusing test sequences to this transcription factor, one can screen for sequences that function as an NLS. ontosight.ainih.gov This approach has been used to confirm the NLS activity of the SV40 large T antigen sequence and to analyze the effects of mutations. nih.gov
Directed evolution can be used to select for functional NLS sequences from a large library of random peptides. This involves creating a vast number of genetic variants and then applying a selective pressure to isolate those that confer a desired phenotype, such as nuclear import. This approach can reveal unexpected sequence features that are important for NLS function and can lead to the discovery of novel, highly efficient NLSs.
Furthermore, the study of NLS sequences in different organisms, from viruses to archaea, provides insights into the evolutionary origins of these signals. oup.commolbiolcell.orgpnas.org It is hypothesized that NLSs may have evolved from pre-existing basic domains in proteins, which were later co-opted for nuclear targeting with the emergence of the eukaryotic nucleus. pnas.orgnih.gov Comparative genomic and functional studies across different species can help to trace the evolutionary history of the SV40 NLS and the nuclear import machinery. molbiolcell.org
These genetic and evolutionary approaches not only deepen our understanding of the SV40 NLS itself but also provide a broader perspective on the principles governing protein trafficking and the evolution of cellular complexity.
Applications of Sv40 Large T Antigen Nls in Molecular and Cellular Research
Engineering of Nuclear-Targeted Fusion Proteins
The ability to direct proteins to specific subcellular compartments is fundamental to understanding and manipulating cellular functions. The SV40 NLS is widely used to create fusion proteins that are actively transported into the nucleus. ontosight.ainih.gov By genetically fusing the SV40 NLS sequence to a protein of interest, researchers can override the protein's native localization and ensure its accumulation in the nucleus. This strategy has been foundational in studying nuclear protein function, elucidating nuclear import pathways, and developing novel therapeutic strategies. The modular nature of the SV40 NLS allows for its incorporation into complex recombinant proteins that may also feature other functional domains, such as DNA-binding motifs or cell-targeting ligands. nih.gov
The efficacy of many therapeutic proteins and the clarity of reporter systems depend on their successful delivery to the nucleus. Fusing the SV40 NLS to these proteins is a proven method to enhance their nuclear accumulation. For instance, the addition of the SV40 NLS to therapeutic proteins can significantly increase their potency if their site of action is within the nucleus.
Similarly, reporter proteins like β-galactosidase and Green Fluorescent Protein (GFP) are frequently tagged with the SV40 NLS. nih.govtandfonline.comresearchgate.net This modification concentrates the reporter signal within the nucleus, which simplifies detection and quantification, and is particularly advantageous in tissues with densely packed cells, like the nervous system. tandfonline.comnih.gov Research has shown that incorporating the SV40 NLS into a modified E. coli β-galactosidase, which also contained a DNA-binding domain and a cell-binding motif, enhanced the expression of a delivered DNA by up to 30-fold in cultured cells. nih.gov This highlights the signal's power to improve the efficiency of gene expression from delivered DNA constructs.
The advent of CRISPR-Cas9 has transformed the field of genome editing. A critical requirement for this system's function in eukaryotic cells is the entry of the Cas9 nuclease into the nucleus to access the genomic DNA. nih.govnih.gov Since Cas9 is a bacterial protein, it does not have an intrinsic mechanism for nuclear import in eukaryotes. Therefore, the SV40 NLS is commonly fused to the Cas9 protein to facilitate its transport into the nucleus, a necessary step for all its genome editing applications, including base editing and prime editing. nih.govnih.gov
To enable editing of the eukaryotic genome, the Cas9 protein must be transported into the nucleus. nih.gov The most common strategy to achieve this is by genetically attaching one or more SV40 NLS sequences to the Cas9 protein. nih.govresearchgate.net Researchers have experimented with various configurations, such as attaching the NLS to the N-terminus, the C-terminus, or both ends of the Cas9 protein. nih.govbiorxiv.org While a single NLS is often sufficient, studies have shown that the position and number of NLSs can influence the efficiency of nuclear import and subsequent gene editing. nih.govbiorxiv.orgbiorxiv.org For example, it was found that attaching an NLS to both termini of the Cas9 protein improved the efficiency of its transport into the nucleus in human cells. nih.gov However, in zebrafish, the position of the NLS on the Cas9 protein did not appear to significantly affect the gene-editing function. nih.gov This suggests that the optimal NLS configuration can be dependent on the specific cell type or organism being studied. Interestingly, some studies have noted that in post-mitotic cells like neurons, the commonly used SV40 NLS may be suboptimal, leading to inefficient nuclear localization of CRISPR enzymes. frontiersin.orgbiorxiv.org
Systematic investigation has revealed that increasing the number of SV40 NLS tags on the Cas9 protein can significantly enhance its genome-editing activity. nih.govinnovativegenomics.org This "multi-NLS" strategy has been shown to improve the intracellular activity of Cas9 whether it is expressed from a plasmid or delivered directly as a ribonucleoprotein (RNP) complex. nih.gov The enhanced nuclear accumulation of the Cas9 protein leads to a higher frequency of on-target editing.
Studies have demonstrated that multi-NLS fusions can improve the efficiency of genome editing in various contexts, including in primary cells, stem cells, and mouse embryos. nih.gov For instance, engineered Cas9 variants with multiple SV40 NLSs led to a tenfold increase in the efficiency of neuronal editing in the mouse brain. innovativegenomics.org The specific arrangement and number of NLSs can be optimized for maximal effect, as shown in the table below.
| NLS Configuration | Protein | Key Finding | Reference |
|---|---|---|---|
| 1 to 4 NLS repeats at N- or C-terminus | Streptococcus pyogenes Cas9 (SpCas9) | Multi-NLS fusion improved intracellular activity as lipofected or nucleofected Cas9 RNPs, particularly with C-terminal fusion. | nih.gov |
| 4 N-terminal NLS sequences | Cas9 | This design was more efficient at genome-editing cells via direct delivery of RNPs compared to designs with fewer or more N-terminal NLSs. | innovativegenomics.org |
| 4 to 9 C-terminal SV40 NLSs | Cas9 | Showed approximately twofold higher activity compared to the original two-NLS design, with seven NLSs being the most effective. | pnas.org |
| Combination of SV40 and NLP NLS on C-terminus | Cas9 | Showed improved nuclear targeting and a 1.5- to 2-fold improvement in mutagenesis compared to other configurations. | biorxiv.org |
Application in Genome Editing Technologies (e.g., CRISPR-Cas9 Systems)
Development of Nuclear-Localized Reporter Systems (e.g., NLS-beta-galactosidase)
Reporter genes are invaluable tools for studying gene expression and protein localization. The SV40 NLS has been instrumental in the development of nuclear-localized reporter systems. ontosight.ai By fusing the NLS to reporter proteins such as E. coli β-galactosidase (encoded by the lacZ gene) or GFP, researchers can create chimeric proteins that specifically accumulate in the nucleus. ontosight.airesearchgate.netinvivogen.com
The resulting nuclear signal provides a clear and unambiguous readout of promoter activity or protein expression, which is particularly useful for distinguishing expressing from non-expressing cells in a dense population. tandfonline.comnih.gov An example of such a tool is the pSELECT-zeo-LacZnls plasmid, which contains a synthetic, CpG-free lacZ gene fused to the SV40 NLS, allowing for targeted expression of β-galactosidase in the nucleus. invivogen.com This approach has also been extended to in vivo studies, with the generation of reporter mice (e.g., R26-NLS-lacZ) where Cre-mediated recombination activates the expression of a nuclear-localized LacZ, facilitating cell lineage tracing and fate mapping with single-cell resolution. riken.jp Combining the SV40 NLS with other NLS sequences, such as the EGL-13 NLS in C. elegans, has been shown to further enhance nuclear accumulation and the clarity of the reporter signal. tandfonline.comresearchgate.net
Use in Plasmid DNA and Non-Viral Gene Delivery Systems
A significant barrier in non-viral gene therapy is the efficient delivery of plasmid DNA into the nucleus of target cells, especially non-dividing cells. nih.gov The SV40 NLS has been exploited to overcome this barrier. Research has demonstrated that the SV40 NLS peptide can mediate the nuclear import of plasmid DNA. nih.govwiley.comigem.org This process involves the peptide binding to the DNA, and the resulting complex is then recognized by the nuclear import machinery. nih.govwiley.com The import is a specific, two-step process that involves initial binding to the nuclear envelope followed by an energy-dependent translocation through the nuclear pore. nih.govwiley.comigem.org
Furthermore, it has been discovered that the SV40 promoter/enhancer region itself contains DNA sequences that function as a DNA nuclear targeting sequence (DTS), promoting the nuclear import of plasmids containing this element. nih.govnih.govrochester.edu This sequence-specific import is thought to occur via the binding of ubiquitous, NLS-containing transcription factors that coat the DNA and piggyback it into the nucleus. nih.govrochester.edu
In the context of non-viral vectors, SV40 NLS peptides are used to improve the transfection efficiency of systems like cationic liposomes and polymers. nih.govuu.nlmdpi.com By incorporating the NLS peptide into the DNA-carrier complex, the entire payload is more effectively targeted to the nucleus, leading to enhanced transgene expression. uu.nlmdpi.comjst.go.jp Various strategies have been developed, including simple electrostatic mixing of the NLS peptide with the DNA/liposome complex or covalently attaching the NLS to DNA-condensing agents. nih.govuu.nl
| Strategy | Description | Outcome | Reference |
|---|---|---|---|
| NLS Peptide-DNA Complex | SV40 NLS peptides are mixed with plasmid DNA, forming a complex that is then delivered. | Directs the import of plasmid DNA into the nucleus in vitro. | nih.govwiley.com |
| Homodimeric NLS Peptides | SV40 NLS peptides are modified with cysteine residues to form homodimers via disulfide bonds. | Increased the gene transfer potency of cationic liposomes without additional cytotoxicity. | nih.gov |
| NLS-Liposome Complexes | The SV40 NLS peptide is added to plasmid DNA before complexation with cationic liposomes. | Enhanced transgene expression and showed a threefold increase in nuclear accumulation. | uu.nlmdpi.com |
| Modified NLS Oligopeptides | SV40 NLS oligopeptides are modified with stearic acid (STR) and cysteine (C). | Enhanced formation of stable nano-complexes with pDNA, leading to higher cellular uptake and transfection efficiency, particularly in dendritic cells. | jst.go.jp |
| SV40 Enhancer as DTS | Plasmids are engineered to contain the SV40 enhancer region. | Promotes nuclear entry of the plasmid in various cell types and increases gene expression in vivo. | nih.govrochester.edu |
Probing Nuclear Pore Complex Function and Permeability
The SV40 large T antigen NLS is a cornerstone tool for investigating the intricate functions and permeability characteristics of the nuclear pore complex (NPC). The NPC is a massive protein assembly that forms a highly selective gate, regulating the passage of molecules between the cytoplasm and the nucleus. biologists.comnih.gov Molecules larger than approximately 40 kDa cannot diffuse freely and require active transport mediated by signals like the SV40 NLS. biologists.com By attaching the SV40 NLS to various cargo molecules, researchers can dissect the mechanisms of active transport and assess the barrier properties of the NPC.
In vitro import assays using digitonin-permeabilized cells are a common method to study nuclear import. molbiolcell.orgbiologists.comresearchgate.net This technique permeabilizes the plasma membrane while leaving the nuclear envelope intact, allowing researchers to control the cytoplasmic components and observe the import of specific substrates. researchgate.net For instance, when SV40 NLS is fused to a non-nuclear protein like pyruvate (B1213749) kinase (PK) or bovine serum albumin (BSA), the resulting conjugate is efficiently transported into the nucleus in these assays, serving as a positive control to validate the experimental setup. molbiolcell.orgbiologists.com Such experiments have demonstrated that SV40 NLS-mediated import is an energy-dependent process, requiring GTP and cytosolic factors, and can be inhibited by agents like wheat germ agglutinin (WGA), which binds to nucleoporins. biologists.com
The SV40 NLS is also used to probe the physical limits and selectivity of the NPC. nih.govplos.org By conjugating the NLS to reporter molecules of varying sizes, such as Green Fluorescent Protein (GFP), researchers can measure import kinetics and study how cargo size affects transport efficiency. plos.orgresearchgate.net Studies using NLS-GFP reporters have shown that as the affinity of the NLS for its receptor, importin α, increases, the rate of nuclear import also increases. researchgate.net Furthermore, by comparing the movement of NLS-tagged proteins to inert molecules like fluorescent dextrans, scientists can characterize the passive diffusion and facilitated translocation pathways through the NPC. nih.govresearchgate.netmolbiolcell.org These studies have helped to establish that the NPC functions as a flexible permeability barrier, adjustable to the dimensions of the translocating cargo, rather than a rigid channel. nih.gov
Table 1: Research Findings from SV40 NLS-Based Nuclear Import Assays
| Reporter Protein/Cargo | Cell System | Key Findings | Reference(s) |
|---|---|---|---|
| SV40 NLS-Pyruvate Kinase (PK) | Digitonin-permeabilized COS-7 cells | Demonstrated efficient nuclear translocation, confirming the functionality of the assay system. | molbiolcell.org |
| SV40 NLS-Bovine Serum Albumin (BSA) | Digitonin-permeabilized cells | Showed energy-dependent nuclear import that was inhibited by wheat germ agglutinin (WGA). | biologists.com |
| SV40 NLS-Green Fluorescent Protein (GFP) | COS cells / Yeast | Used as a positive control for nuclear translocation; import kinetics increased with higher NLS-importin α binding affinity. | researchgate.netaai.org |
| SV40 NLS-Human Serum Albumin (HSA) | In vitro reconstituted nuclei | Used as a transport substrate to assay for the presence and functionality of assembled nuclear pores. | molbiolcell.org |
| pCMV-lacZ plasmid bound to NLS peptide | Shrimp (Litopenaeus schmitti) embryos | NLS peptide enhanced nuclear import and transient gene expression of the plasmid DNA. | nih.gov |
Design of Peptide-Based Nuclear Delivery Vehicles
The robust ability of the SV40 NLS to mediate nuclear entry has made it a popular component in the design of synthetic vectors for delivering therapeutic and research molecules, such as DNA and antisense oligonucleotides, into the nucleus. helsinki.finih.govmdpi.com Efficient delivery to the nucleus is a major hurdle for many gene-based therapies, as the nuclear envelope presents a formidable barrier. helsinki.fijst.go.jp By incorporating the SV40 NLS sequence into a carrier peptide, this barrier can be overcome. mdpi.comjst.go.jp
These peptide-based vectors are often multifunctional, combining the SV40 NLS with other domains to address the multiple challenges of drug delivery. jst.go.jpmdpi.com For example, peptides have been designed that include:
A DNA-condensing domain: Often composed of positively charged amino acids like arginine, which electrostatically interact with and compact negatively charged DNA into nanoparticles. helsinki.finih.govmdpi.com
An endosomal escape motif: Sequences, such as those containing histidine residues, that help the vector escape from the endosome after cellular uptake, preventing its degradation in lysosomes. helsinki.finih.govmdpi.com
A cell-penetrating domain: To facilitate uptake across the plasma membrane. mdpi.com
Hydrophobic moieties: Such as stearyl groups, which can improve interaction with cell membranes and enhance cellular uptake. jst.go.jpmdpi.com
Research has demonstrated the effectiveness of this modular approach. In one study, arginine-rich peptides were synthesized with varying amounts of conjugated SV40 NLS (10%, 50%, and 90% molar content). helsinki.finih.gov The carrier with the highest NLS content (90%) showed the most efficient transfection and nuclear uptake, particularly in non-dividing cells, highlighting the importance of the NLS component for intranuclear delivery. helsinki.finih.gov Another study created a versatile vector by modifying an SV40 NLS-based oligopeptide with cysteine (for disulfide cross-linking), histidine (for endosomal escape), and a stearyl group (for hydrophobicity). jst.go.jp This modified peptide, STR-CH2SV40H2C, formed stable complexes with plasmid DNA and demonstrated significantly higher cellular uptake and gene expression compared to the unmodified SV40 NLS peptide. jst.go.jp These findings confirm that incorporating the SV40 NLS into multicomponent peptide vectors is a highly effective strategy for developing non-viral systems for efficient gene delivery into the nucleus. nih.govjst.go.jp
Table 2: Examples of SV40 NLS-Based Peptide Delivery Vehicles
| Peptide Vector Name/Description | Composition | Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| Arginine-rich cross-linking peptides | Core peptide (Arginine, Histidine, Cysteine) modified with 10%, 50%, or 90% SV40 NLS. | Intranuclear DNA delivery. | The carrier with 90% SV40 NLS provided the most efficient transfection and nuclear uptake in non-dividing cells. | helsinki.finih.gov |
| STR-CH2SV40H2C | SV40 NLS oligopeptide modified with Stearic acid (STR), Cysteine (C), and Histidine (H). | Plasmid DNA delivery to COS7 and dendritic cells. | STR and H modifications enhanced complex stability, cellular uptake, and nuclear delivery, leading to high gene expression. | jst.go.jp |
| LAH4-L1-NLS | LAH4-L1 peptide (a synthetic amphipathic peptide) incorporating SV40-derived NLS. | DNA transfection. | Addition of SV40 NLS increased gene expression by nearly 10-fold compared to the non-NLS-modified vector. | mdpi.com |
| NLS-R8-Stearic Acid | Vector containing SV40 NLS (PKKKRKV), octamylarginine (R8), and stearic acid. | Gene delivery. | The vector showed low cytotoxicity and high transfection activity. | mdpi.com |
Comparative Analysis and Evolutionary Perspectives
Comparison of SV40 Large T Antigen NLS with Other Viral NLSs
The SV40 large T-antigen NLS, with its classic monopartite sequence PKKKRKV, is one of the first and most well-characterized NLSs. wikipedia.orgwikipedia.org This short stretch of basic amino acids is recognized by the importin α/β heterodimer, which facilitates its transport through the nuclear pore complex. mdpi.comnih.gov While this monopartite structure is a common theme, the world of viral NLSs is remarkably diverse.
In contrast to the single cluster of basic residues in the SV40 NLS, many viral proteins utilize bipartite NLSs. These consist of two clusters of basic amino acids separated by a spacer of approximately 10-12 amino acids. wikipedia.org An example is the nucleoplasmin NLS, KR[PAATKKAGQA]KKKK. wikipedia.org Some viruses have even evolved more complex and unique NLS arrangements. For instance, the Kaposi's sarcoma-associated herpesvirus (KSHV) LANA protein possesses a bi-functional NLS. plos.org It contains a classical bipartite lysine (B10760008)/arginine-rich NLS embedded within a larger arginine/glycine-rich domain that can directly bind to importin β1, bypassing the need for importin α in a non-classical import pathway. plos.org
Furthermore, a comparative analysis of large T-antigens from different polyomaviruses reveals significant heterogeneity in their NLSs. nih.gov While all are designed to localize the protein to the nucleus, their structural organization and binding affinities for different importin α isoforms vary considerably. nih.gov This suggests that even within a viral family, NLSs have evolved to potentially interact with distinct host cell factors, influencing their nuclear import efficiency. nih.gov For example, some human polyomavirus (HPyV) large T-antigens possess bipartite NLSs, and the Merkel cell polyomavirus contains a hybrid bipartite cNLS. nih.gov
The table below provides a comparison of the SV40 large T-antigen NLS with NLSs from other viruses, highlighting the diversity in their structure and classification.
| Virus | Protein | NLS Sequence | NLS Type |
| Simian Virus 40 (SV40) | Large T-antigen | PKKKRKV | Monopartite |
| Nucleoplasmin (Xenopus laevis) | Nucleoplasmin | KR[PAATKKAGQA]KKKK | Bipartite |
| Kaposi's sarcoma-associated herpesvirus (KSHV) | LANA | Contains both a bipartite kr-NLS and a non-classical rg-NLS | Bi-functional |
| Epstein-Barr virus (EBV) | EBNA-1 | EKRPRSP | Monopartite |
| Human Immunodeficiency Virus 1 (HIV-1) | Tat | GRKKRRQRRRA | Monopartite (part of a larger basic domain) |
| Influenza A Virus | Nucleoprotein (NP) | Unconventional N-terminal NLS and a bipartite NLS | Bipartite/Unconventional |
Evolutionary Conservation of NLS Sequences and Importin Systems
The machinery responsible for nuclear import, centered around the importin family of transport receptors, is highly conserved across eukaryotes, from yeast to humans. nih.govnih.gov Importin α, the adaptor protein that recognizes classical NLSs, and importin β, which mediates translocation through the nuclear pore, are fundamental components of this system. nih.govresearchgate.net The structural basis for NLS recognition by importin α, involving specific binding pockets for the basic residues of the NLS, is also well-conserved. frontiersin.org
This conservation is evident in the functional interchangeability of components from different species. For instance, yeast and human karyopherins (importins) can often recognize and transport NLS-containing proteins from other organisms, indicating that the fundamental recognition mechanisms have been maintained throughout evolution. nih.gov The importin α family itself has undergone diversification, with multiple isoforms existing in higher eukaryotes. nih.gov While yeast has a single importin α gene, Drosophila melanogaster has three, and vertebrates have as many as seven. nih.gov This expansion of the importin α gene family likely reflects the increasing complexity of cellular processes and the need for more specialized or regulated nuclear transport in multicellular organisms. nih.govsdbonline.org
The NLS sequences themselves, while diverse, often adhere to general patterns of basic amino acid clusters. The canonical monopartite K-K/R-X-K/R and bipartite NLS motifs are found in a vast array of nuclear proteins across different species, underscoring their ancient origins and fundamental importance. wikipedia.orgnih.gov The presence of NLS-like sequences in archaeal ribosomal proteins even suggests that these motifs may have evolved before the separation of the nucleus and cytoplasm, possibly for recognizing nucleic acids. oup.com
Divergence in NLS Recognition Mechanisms Across Eukaryotic Organisms
For example, studies on plant importin α have revealed an increased utilization of the minor NLS-binding site compared to mammalian and yeast counterparts. tandfonline.com This suggests that plants may have evolved a greater reliance on specific classes of NLSs that interact with this secondary binding pocket. tandfonline.com
Furthermore, the number of karyopherins that can mediate the nuclear import of certain proteins, like the mRNA export factor NXF1, has increased with the complexity of the eukaryote. nih.gov In fungi, NXF1 import is mediated by a smaller set of karyopherins compared to nematodes, insects, and chordates, where the redundancy of import pathways is greater. nih.govnih.gov This suggests a parallel evolution of nuclear transport pathways to accommodate new nuclear functions and regulatory complexities. nih.gov
The specificity of importin α isoforms for particular NLSs also introduces a layer of divergence. Different importin α isoforms can exhibit distinct cargo-binding preferences, allowing for differential regulation of nuclear import in various cell types or during different developmental stages. nih.govfrontiersin.org This specificity is not always absolute and can be influenced by the cellular context.
Implications of this compound in Cross-Species Nuclear Transport Studies
The SV40 large T-antigen NLS has been an invaluable tool for dissecting the mechanisms of nuclear import across different species. Its well-defined, potent, and simple structure makes it an ideal model for studying the fundamental aspects of NLS function. nih.govpnas.org
By fusing the SV40 NLS to non-nuclear proteins, researchers have been able to demonstrate and quantify nuclear import in a wide range of organisms, from yeast to plants to mammals. plos.org These studies have confirmed the high degree of conservation of the classical nuclear import pathway. The ability of the SV40 NLS to direct a heterologous protein to the nucleus in different species highlights the conserved nature of importin α's NLS recognition capabilities. plos.org
The use of the SV40 NLS in comparative studies has been instrumental in identifying both the conserved core of the nuclear import machinery and the species-specific adaptations that have arisen throughout evolution. It continues to be a critical reagent for probing the intricacies of nucleocytoplasmic trafficking in diverse biological systems.
Future Directions and Emerging Research Avenues
Elucidating the Full Landscape of SV40 Large T Antigen NLS Regulatory Networks
The classical view of the SV40 T-ag NLS involves its recognition by importin α, which then forms a complex with importin β to facilitate transport through the nuclear pore complex. biorxiv.orgscispace.com However, recent research suggests a more intricate regulatory network. For instance, phosphorylation of residues near the NLS, such as by casein kinase 2 (CK2), can enhance the efficiency of nuclear import. medchemexpress.commdpi.com
Future research will likely focus on identifying the complete interactome of the SV40 T-ag NLS within the cellular environment. This includes identifying other kinases, phosphatases, and regulatory proteins that modulate NLS function. mdpi.com A deeper understanding of these networks could reveal novel control points for viral replication and cellular transformation. nih.govresearchgate.net Systems biology approaches, combined with proteomics, will be crucial in mapping these complex interactions. researchgate.net
A key area of investigation will be to understand how the SV40 T-ag NLS interacts with different importin isoforms and whether this interaction is cell-type specific. nih.govfrontiersin.org While the classical pathway is well-established, evidence suggests that non-classical nuclear transport receptors may also play a role. biorxiv.org For example, a study using a novel proteomic approach demonstrated that the nuclear import of an agent tagged with the SV40 T-ag NLS was mediated by importin 7, not the canonical importin-α/importin-β pathway. biorxiv.org
Table 1: Proteins Interacting with SV40 Large T Antigen
| Interacting Protein | Function in Relation to SV40 T-ag | Reference |
| pRb (Retinoblastoma protein) | Inactivation of tumor suppressor function, promoting cell cycle progression. | researchgate.netwikipedia.org |
| p53 | Inactivation of tumor suppressor function, preventing apoptosis. | researchgate.netwikipedia.org |
| p300/CBP | Transcriptional co-activators, contributing to transformation. | researchgate.netwikipedia.org |
| Importin α | Recognizes and binds to the NLS for nuclear import. | biorxiv.orgjst.go.jp |
| Importin β | Binds to the importin α-cargo complex for nuclear transport. | biorxiv.org |
| Importin 7 | A non-classical nuclear transport receptor shown to mediate import of an SV40 NLS-tagged agent. | biorxiv.org |
| Casein Kinase 2 (CK2) | Phosphorylates sites near the NLS, enhancing nuclear import. | medchemexpress.commdpi.com |
| DNA polymerase-alpha | Directly stimulates viral genome replication through protein-protein interactions. | wikipedia.org |
High-Throughput Screening for Novel Modulators of NLS-Mediated Transport
The development of high-throughput screening (HTS) assays offers a powerful tool to identify small molecules that can either inhibit or enhance NLS-mediated nuclear transport. frontiersin.orgrsc.org Such modulators could have significant therapeutic potential. For instance, inhibitors of SV40 T-ag NLS function could act as antiviral agents by preventing the viral protein from reaching its site of action in the nucleus. frontiersin.orgnih.gov
Several HTS approaches are being explored, including AlphaScreen®-based assays and confocal on-bead screening of compound libraries. researchgate.netnih.govacs.org These methods allow for the rapid screening of large numbers of compounds to identify those that interfere with the interaction between the NLS and importins. frontiersin.orgresearchgate.net For example, a high-throughput screen was successfully used to identify a class of bisphenols that inhibit the ATPase activity of SV40 large T antigen, a function essential for viral replication. nih.gov
Future HTS campaigns will likely focus on identifying more specific and potent inhibitors with fewer off-target effects. nih.gov Counterscreens and secondary assays are crucial to prioritize hits and evaluate their cytotoxicity and target specificity. nih.gov The identification of compounds like ivermectin as broad-spectrum importin inhibitors highlights the potential of these screens to uncover valuable research tools. researchgate.net
Table 2: High-Throughput Screening Approaches for NLS Modulators
Refinement of NLS Design for Enhanced Specificity and Efficiency in Gene Delivery
The SV40 T-ag NLS is widely used to direct therapeutic molecules, such as gene editing machinery and therapeutic proteins, to the nucleus. nih.govnih.gov However, there is considerable room for improvement in the design of these NLS tags to enhance their specificity and efficiency. nih.govmdpi.com
Research is ongoing to optimize NLS sequences for specific cell types and applications. nih.gov For example, studies have shown that substituting the SV40 NLS with other sequences, like the c-Myc NLS, or using multiple NLS copies can significantly improve the nuclear uptake and editing efficiency of CRISPR-Cas nucleases. nih.govgoogle.comresearchgate.net The architecture of the NLS, including its position (N-terminal vs. C-terminal) and the number of repeats, can have a substantial impact on the activity of the fusion protein. nih.govnih.gov
Future efforts will likely involve a more systematic investigation of various classical and non-classical NLS sequences to create a toolkit of NLSs with different strengths and specificities. nih.gov This will allow for the tailoring of gene delivery vectors for specific therapeutic needs, potentially leading to more effective and safer gene therapies. mdpi.comresearchgate.net
Integration of this compound Research with Systems Biology Approaches
A systems biology approach, which integrates data from genomics, proteomics, and transcriptomics, can provide a more holistic understanding of the role of the SV40 T-ag NLS in cellular processes. researchgate.net By analyzing the global changes in gene expression and protein interactions induced by the expression of SV40 T-ag, researchers can uncover the broader regulatory networks affected by its nuclear localization. nih.govaacrjournals.org
For example, microarray analysis has revealed that the majority of gene expression changes induced by SV40 T-ag are dependent on its interaction with the Rb family of proteins, a process that relies on the T-ag's presence in the nucleus. nih.gov Such studies can help to link specific NLS-mediated interactions with downstream cellular phenotypes, such as cell proliferation and transformation. nih.govaacrjournals.org
The integration of NLS research with systems biology will be crucial for understanding the complex interplay between viral proteins and host cell machinery. researchgate.net This knowledge can be used to identify novel therapeutic targets and to design more effective antiviral strategies.
Exploration of this compound Role in Pathogen-Host Interactions Beyond Nuclear Import
While the primary function of the SV40 T-ag NLS is to mediate nuclear import, there is emerging evidence that it may have other roles in pathogen-host interactions. jst.go.jp For instance, the NLS of viral proteins can influence interactions with cellular components outside of the canonical import pathway.
Future research could explore whether the SV40 T-ag NLS plays a role in other stages of the viral life cycle, such as virion assembly or disassembly. asm.org It is also possible that the NLS could modulate the host immune response or interfere with other cellular signaling pathways. For example, some viral NLS-containing proteins have been shown to inhibit classic protein import of other molecules. nih.gov
Furthermore, the study of the SV40 NLS in the context of other polyomaviruses could reveal conserved or divergent mechanisms of nuclear entry and host cell manipulation. mdpi.comnih.gov Understanding these broader functions of the NLS will provide a more complete picture of how SV40 and related viruses hijack host cell processes to promote their own replication and cause disease. mdpi.com
Q & A
What structural features of SV40 large T antigen NLS are critical for its nuclear localization function?
The this compound contains a monopartite classical NLS sequence (PKKKRKV ) spanning residues 47–55. The lysine/arginine-rich motif is essential for binding to importin-α, which initiates nuclear import via the importin-α/β heterodimer . Mutagenesis studies show that substituting lysine residues (e.g., K→T) reduces nuclear translocation efficiency by >90%, highlighting the necessity of basic residues . Structural analyses reveal that the NLS adopts an α-helical conformation when bound to importin-α, with Lys-128 and Arg-130 of importin-α forming critical hydrogen bonds .
How can researchers resolve discrepancies in nuclear translocation efficiency observed when using this compound across experimental systems?
Discrepancies often arise from variations in NLS copy number, cargo size, or cellular importin-α/β expression. For example, single NLS copies show cytoplasmic leakage in Botrytis cinerea Cas9 systems, while tandem repeats (e.g., SV40x4 NLS) enhance nuclear targeting . To address this:
- Optimize NLS copy number : Use 2–4 tandem repeats for large cargos (>100 kDa).
- Validate importin expression : Perform Western blotting for importin-α isoforms (e.g., KPNA2) in cell lines .
- Include positive/negative controls : Use GFP-tagged NLS constructs and mutated NLS (e.g., PKKTKVT) .
What experimental approaches validate the functionality of this compound in recombinant proteins?
Key methodologies include:
- Live-cell imaging : Tag proteins with GFP-NLS fusions and track nuclear accumulation over time .
- ELISA binding assays : Immobilize biotinylated NLS peptides (e.g., SPKKKRKVE) and quantify importin-α binding using purified receptors .
- Competitive inhibition : Co-transfect with excess free NLS peptides to reduce nuclear import of tagged proteins .
How does the interaction between this compound and importin isoforms affect nuclear import kinetics in differentiated vs. undifferentiated cells?
Importin-α isoforms (e.g., KPNA2/KPNA4) exhibit tissue-specific expression. In neuronal progenitors, KPNA2 mediates rapid nuclear import of NLS-tagged MEIS2, while KPNA4 dominates in fibroblasts . To study this:
- Knockdown specific isoforms : Use siRNA targeting KPNA2/KPNA4 and quantify nuclear import via flow cytometry .
- Compare kinetic rates : Measure import half-life (t½) using fluorescence recovery after photobleaching (FRAP) in different cell types .
What are the optimal storage and handling conditions for this compound peptides to maintain functional integrity?
- Lyophilized powder : Store at -20°C for ≤3 years; avoid freeze-thaw cycles .
- Solubilized peptides : Use sterile, nuclease-free water or PBS; store at -80°C for ≤1 year .
- Avoid reducing agents : Cysteine-containing variants (e.g., CGGGPKKKRKVED) require inert atmospheres to prevent oxidation .
What strategies overcome steric hindrance when tagging this compound to large protein cargos?
- Insert flexible linkers : Use (GGGS)n spacers between the cargo and NLS to improve accessibility .
- Cleavable tags : Incorporate TEV protease sites to remove NLS post-import .
- Bipartite fusion : Combine SV40 NLS with other motifs (e.g., cMyc NLS) for synergistic import .
How does this compound compare with bipartite NLS sequences in terms of importin binding affinity?
SV40 NLS (monopartite) binds importin-α with ~10 nM affinity, while bipartite NLS (e.g., nucleoplasmin) exhibits 2–3 nM affinity due to dual basic clusters . However, SV40 NLS shows faster nuclear import kinetics in live-cell assays, making it preferable for time-sensitive applications .
What biochemical assays reliably quantify binding kinetics between this compound and importin-α/β complexes?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD = ~12 nM for importin-α) .
- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) .
- Competitive ELISA : Quantifies inhibition of NLS-importin binding by small molecules (e.g., ivermectin) .
What controls should be included when testing this compound-mediated nuclear import in live-cell imaging studies?
- Negative controls : Mutated NLS (e.g., PKKTKVT) or HA-tagged constructs .
- Importin inhibition : Treat cells with ivermectin (blocks importin-α/β) or siRNA against importin-β .
- Fixation controls : Compare live imaging with fixed-cell immunofluorescence to rule out artifacts .
How can CRISPR-Cas9 systems be optimized using this compound variants to improve genome editing efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
